
4-(3-Tosylpropanoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a benzoic acid moiety. It is often used in scientific research due to its ability to interact with specific molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybenzoic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides .
Aplicaciones Científicas De Investigación
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is widely used in scientific research due to its ability to interact with specific molecular targets. Some applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mecanismo De Acción
The compound exerts its effects by targeting specific molecular pathways. It interacts with β-catenin, a key protein in the Wnt signaling pathway, leading to its ubiquitination and proteasomal degradation. This action inhibits the proliferation of cancer cells that depend on Wnt signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methylphenyl)sulfonyl]benzoic acid
- 4-[(4-Methylphenyl)sulfonyl]aniline
- 4-[(4-Methylphenyl)sulfonyl]phenol
Uniqueness
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is unique due to its specific interaction with β-catenin and its ability to inhibit Wnt signaling-dependent cancer cell proliferation. This makes it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C17H16O5S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-[3-(4-methylphenyl)sulfonylpropanoyl]benzoic acid |
InChI |
InChI=1S/C17H16O5S/c1-12-2-8-15(9-3-12)23(21,22)11-10-16(18)13-4-6-14(7-5-13)17(19)20/h2-9H,10-11H2,1H3,(H,19,20) |
Clave InChI |
TZCUWKNWENETGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
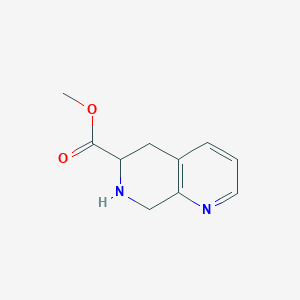


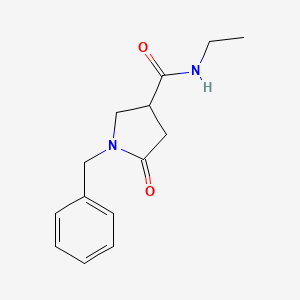
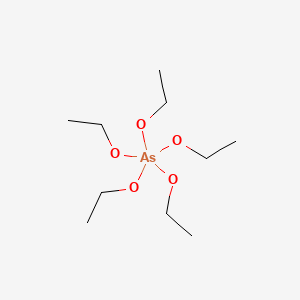
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
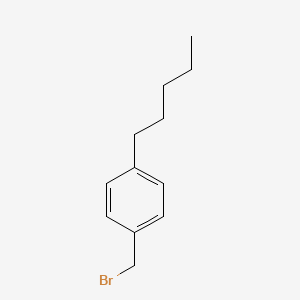
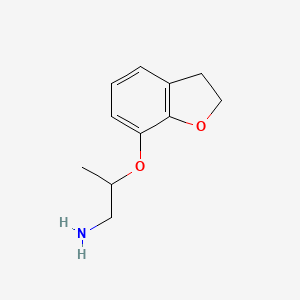
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)



![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
